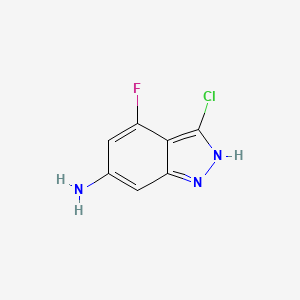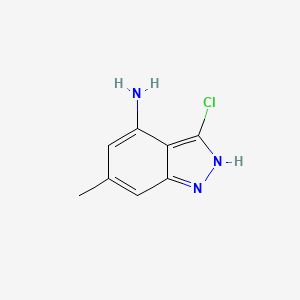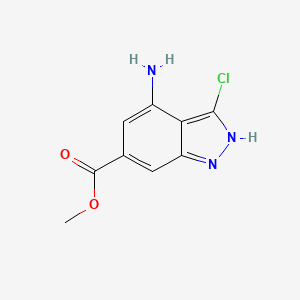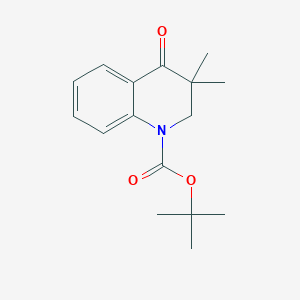
3-(Chloromethyl)pyridin-2-amine
Overview
Description
3-(Chloromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of pyridine derivatives like 3-(Chloromethyl)pyridin-2-amine often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Other methods include the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyridin-2-amine consists of a pyridine ring with a chloromethyl group (-CH2Cl) and an amine group (-NH2) attached .Chemical Reactions Analysis
Amines, including 3-(Chloromethyl)pyridin-2-amine, can act as weak organic bases, reacting with acids to form salts . They can also undergo various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridin-2-amine has a molecular weight of 142.58 g/mol . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the chloromethyl and amine groups.Scientific Research Applications
Synthesis of Anti-inflammatory Pyrimidines
3-(Chloromethyl)pyridin-2-amine: is a key intermediate in the synthesis of pyrimidine derivatives, which have shown significant anti-inflammatory activities. These compounds inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The synthesis involves several steps, including ring closure and aromatization, leading to the formation of pyrimidines that can be further modified to enhance their anti-inflammatory properties with minimal toxicity .
Development of Antitrypanosomal Agents
Research has indicated that derivatives of 3-(Chloromethyl)pyridin-2-amine can be effective against Trypanosoma brucei, the causative organism of sleeping sickness. The structural modifications of the amino group and phenyl ring in the pyrimidine derivatives influence their antitrypanosomal activity, offering a pathway for developing new treatments with fewer side effects .
Anti-plasmodial Applications
Pyrimidine derivatives synthesized from 3-(Chloromethyl)pyridin-2-amine have shown promising results as antiplasmodial agents. These compounds are tested against Plasmodium falciparum, the organism responsible for malaria, and some have exhibited excellent antiplasmodial activity. This opens up possibilities for alternative malaria treatments, especially in the face of artemisinin resistance .
N-Arylpyrimidin-2-amine Derivatives Synthesis
The compound is utilized in the synthesis of N-arylpyrimidin-2-amine derivatives. These derivatives are synthesized using optimized Buchwald-Hartwig amination conditions, which involve the use of palladium catalysts and sodium tert-butoxide under a nitrogen atmosphere. The resulting compounds have potential applications in various pharmacological fields .
Structure-Activity Relationship (SAR) Studies
3-(Chloromethyl)pyridin-2-amine: serves as a starting material for the synthesis of various pyrimidine analogs. Detailed SAR studies of these analogs provide insights into the relationship between the chemical structure of the compounds and their biological activity. This information is crucial for designing new compounds with targeted pharmacological effects .
Pharmaceutical Research and Drug Development
The versatility of 3-(Chloromethyl)pyridin-2-amine in synthesizing a wide range of pyrimidine derivatives makes it a valuable compound in pharmaceutical research. It aids in the development of new drugs with potential applications in treating inflammatory diseases, parasitic infections, and other conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLYRMLFKINJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646448 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)pyridin-2-amine | |
CAS RN |
858431-29-5 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)




